molecular formula C8H11F4N3 B1479540 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098069-83-9

1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No. B1479540
CAS RN: 2098069-83-9
M. Wt: 225.19 g/mol
InChI Key: BBWVWHPIWXYIJW-UHFFFAOYSA-N
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Description

1-(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine (1-FETMP) is an organic compound belonging to the class of pyrazoles. It is a colorless and crystalline solid, soluble in organic solvents, and is used in the synthesis of pharmaceuticals and other organic compounds. The compound is also known as FETMP or 1-FETMP.

Scientific Research Applications

Environmentally Benign Synthesis

A study explored the synthesis of various fluorine-containing pyrazolone derivatives, highlighting the use of conventional, ultrasonication, and microwave techniques. These compounds were characterized by IR, 1H NMR, MS study, and screened for antimicrobial activity, emphasizing the environmentally friendly aspect of their synthesis (Shelke et al., 2007).

Novel Antipsychotic Agents

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including the study of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, identified potential novel antipsychotic agents. These compounds displayed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).

Efficient Synthesis Techniques

A study demonstrated the efficient synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles from organofluorosilicon building blocks. This method applied to a variety of derivatives, including aromatic, aliphatic, and carbohydrate derivatives, showcasing its versatility and efficiency (Bouillon et al., 2001).

Fluoroalkyl Amino Reagents Development

Research developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These reagents were used in Vilsmeier-type acylations of aromatic substrates and in the synthesis of fluorinated pyrazoles, highlighting their significance in medicinal and agricultural chemistry (Schmitt et al., 2017).

Analysis of Trifluoromethylazoles

Another study focused on the synthesis of trifluoromethylazoles and the determination of their pKa values through 19F NMR spectroscopy. The findings suggested potential applications of these compounds in measuring pH in biological media (Jones et al., 1996).

properties

IUPAC Name

1-[2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F4N3/c1-13-5-6-4-7(8(10,11)12)14-15(6)3-2-9/h4,13H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWVWHPIWXYIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1CCF)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 4
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

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